3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride 3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride
Brand Name: Vulcanchem
CAS No.: 1803589-34-5
VCID: VC3021795
InChI: InChI=1S/C13H15ClFN.ClH/c14-10-3-1-9(2-4-10)13(15)7-11-5-6-12(8-13)16-11;/h1-4,11-12,16H,5-8H2;1H
SMILES: C1CC2CC(CC1N2)(C3=CC=C(C=C3)Cl)F.Cl
Molecular Formula: C13H16Cl2FN
Molecular Weight: 276.17 g/mol

3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride

CAS No.: 1803589-34-5

Cat. No.: VC3021795

Molecular Formula: C13H16Cl2FN

Molecular Weight: 276.17 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride - 1803589-34-5

Specification

CAS No. 1803589-34-5
Molecular Formula C13H16Cl2FN
Molecular Weight 276.17 g/mol
IUPAC Name 3-(4-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane;hydrochloride
Standard InChI InChI=1S/C13H15ClFN.ClH/c14-10-3-1-9(2-4-10)13(15)7-11-5-6-12(8-13)16-11;/h1-4,11-12,16H,5-8H2;1H
Standard InChI Key GRGCTUADERWGEP-UHFFFAOYSA-N
SMILES C1CC2CC(CC1N2)(C3=CC=C(C=C3)Cl)F.Cl
Canonical SMILES C1CC2CC(CC1N2)(C3=CC=C(C=C3)Cl)F.Cl

Introduction

Chemical Structure and Properties

Structural Features

3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride consists of a bicyclic 8-azabicyclo[3.2.1]octane core with two key substituents: a 4-chlorophenyl group and a fluorine atom, both attached at the 3-position. This creates a tertiary carbon center that contributes significantly to the compound's pharmacological activity. The nitrogen atom in the bicyclic ring system is protonated and paired with a chloride counterion in the hydrochloride salt form, which enhances the compound's water solubility compared to its free base .

The stereochemistry at the bridgehead positions and the 3-position is crucial for the biological activity of this compound, particularly in relation to its interactions with target receptors. The rigid bicyclic structure provides a conformationally constrained orientation of the functional groups, which contributes to its selectivity for specific receptor subtypes.

Physical and Chemical Properties

The physical and chemical properties of 3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride are summarized in Table 1.

Table 1. Physical and Chemical Properties of 3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride

PropertyValueReference
CAS Number1803589-34-5
Molecular FormulaC₁₃H₁₆Cl₂FN
Molecular Weight276.17 g/mol
Physical AppearanceCrystalline solid
IUPAC Name3-(4-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane;hydrochloride
Standard InChIInChI=1S/C13H15ClFN.ClH/c14-10-3-1-9(2-4-10)13(15)7-11-5-6-12(8-13)16-11;/h1-4,11-12,16H,5-8H2;1H
Standard InChIKeyGRGCTUADERWGEP-UHFFFAOYSA-N
Predicted CCS [M+H]⁺151.3 Ų

The compound exists as the hydrochloride salt, which enhances its solubility in polar solvents compared to the free base form. Like other azabicyclic compounds, it possesses basic properties due to the nitrogen atom in the bicyclic system.

Pharmacological Properties

Mechanism of Action

3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride is structurally related to tropane derivatives known for their interactions with monoamine transporters, particularly the dopamine transporter (DAT). The compound's biological activity primarily stems from its ability to interact with dopamine receptors, especially the D2-like receptor family .

The key structural features that contribute to its receptor binding include:

  • The rigid bicyclic scaffold that positions the functional groups in a specific three-dimensional orientation

  • The 4-chlorophenyl group that engages in hydrophobic and π-π stacking interactions with aromatic residues in the binding pocket

  • The fluorine atom that can participate in hydrogen bonding interactions and alter the electronic properties of the molecule

  • The basic nitrogen that can form ionic interactions with acidic residues in the receptor

Studies on structurally similar compounds suggest that this compound likely acts as a ligand for dopamine receptors, potentially as an antagonist or partial agonist depending on the specific receptor subtype and cellular context .

Applications in Research

3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride has several potential applications in research and drug discovery:

Pharmacological Tool Compound

As a compound with affinity for dopamine receptors, it serves as a valuable tool for studying dopaminergic systems in vitro and potentially in vivo. The unique structural features make it useful for probing structure-activity relationships and understanding receptor binding mechanisms.

Medicinal Chemistry Research

The compound represents an important scaffold for medicinal chemistry programs focused on developing novel therapeutics for neurological and psychiatric disorders involving dopaminergic dysfunction. Its structural features can be further optimized to enhance selectivity, efficacy, and pharmacokinetic properties .

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